molecular formula C11H15NO2 B15069916 2-(Azetidin-2-yl)-6-ethoxyphenol

2-(Azetidin-2-yl)-6-ethoxyphenol

Cat. No.: B15069916
M. Wt: 193.24 g/mol
InChI Key: SLPCUYHDWVSKNH-UHFFFAOYSA-N
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Description

2-(Azetidin-2-yl)-6-ethoxyphenol is a heterocyclic compound featuring a phenol ring substituted with an ethoxy group at the 6-position and an azetidine ring at the 2-position.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(azetidin-2-yl)-6-ethoxyphenol

InChI

InChI=1S/C11H15NO2/c1-2-14-10-5-3-4-8(11(10)13)9-6-7-12-9/h3-5,9,12-13H,2,6-7H2,1H3

InChI Key

SLPCUYHDWVSKNH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)C2CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-2-yl)-6-ethoxyphenol typically involves the formation of the azetidinone ring followed by the introduction of the ethoxyphenol moiety. One common method involves the reaction of an appropriate azetidine derivative with an ethoxyphenol precursor under controlled conditions. For example, the reaction can be carried out using chloroacetyl chloride and triethylamine as catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-2-yl)-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The azetidinone ring can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Azetidin-2-yl)-6-ethoxyphenol has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 2-(Azetidin-2-yl)-6-ethoxyphenol with compounds sharing the 6-ethoxyphenol backbone but differing in substituents or functional groups.

Schiff Base Derivatives
2.1.1. 2-((p-Tolylimino)methyl)-6-ethoxyphenol (EST-L)
  • Synthesis: Synthesized via condensation of 3-ethoxy salicylaldehyde and p-toluidine in ethanol (74% yield) .
  • Coordination Chemistry: Forms stable Mn(II), Co(II), Cu(II), and Zn(II) complexes. IR spectra confirm coordination via azomethine nitrogen (shift from 1660 cm⁻¹ in ligand to ~1630–1640 cm⁻¹ in complexes) and phenolic oxygen .
  • Antimicrobial Activity :
    • Metal complexes exhibit superior antibacterial activity compared to the free ligand. For E. coli, activity order is:

      Cu(II) > Mn(II) > Zn(II) > Co(II) > EST-L .
    • Antifungal activity is also enhanced upon chelation .

Table 1: Antibacterial Activity of EST-L and Its Complexes (Zone of Inhibition, mm)

Compound E. coli S. aureus
EST-L 12 10
Cu(EST)₂(H₂O)₂ 24 22
Mn(EST)₂(H₂O)₂ 20 18
Zn(EST)(Cl)(H₂O) 18 16
Streptomycin (Std.) 28 26

Data adapted from

2.1.2. (E)-2-[(4-Bromophenylimino)methyl]-6-ethoxyphenol
  • Tautomerism: Exhibits enol-to-keto tautomerism in solution and solid states. Thermodynamic parameters (ΔG, ΔH) for tautomerization were computationally validated .
  • Structural Stability : The keto form is more stable in polar solvents due to intramolecular hydrogen bonding .
Benzimidazole Derivatives
2.2.1. 2-(5,6-Dihydrobenzo[4,5]imidazo[1,2-c]quinazolin-6-yl)-6-ethoxyphenol
  • Synthesis: Derived from 2-(2’-aminophenyl)benzimidazole and 3-ethoxybenzaldehyde.
  • Antitumor Activity: Shows inhibitory effects against human hepatoma (SMMC-7721) and colon carcinoma (WiDr) cells. IC₅₀ values are comparable to cisplatin in preliminary assays .
  • Crystallography : Crystallizes in triclinic space group P-1 with unit cell parameters a = 8.7010 Å, b = 11.022 Å, c = 11.470 Å .
Azetidine-Containing Analogs
2.3.1. 1-{(R)-1-[(R)-1-Phenylethyl]azetidin-2-yl}ethanone
  • Stereochemistry : Synthesized as enantiomerically pure derivatives. Stereoelectronic effects of the azetidine ring influence reactivity in asymmetric synthesis .
  • Spectroscopy : ¹H NMR signals for azetidine protons appear at δ 2.5–3.5 ppm, distinct from open-chain amines .
Other 6-Ethoxyphenol Derivatives
  • 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-ethoxyphenol: High-purity intermediate (NLT 97%) used in pharmaceutical synthesis. Molecular weight = 291.77 .

Key Comparative Insights

Structural and Functional Differences
  • Azetidine vs. Schiff Base: The azetidine ring in this compound introduces steric constraints and basicity distinct from Schiff bases (e.g., EST-L), which prioritize metal coordination and tautomerism.
  • Bioactivity : Azetidine derivatives may exhibit unique pharmacokinetic profiles due to smaller ring strain compared to five- or six-membered analogs , whereas Schiff base metal complexes leverage chelation for enhanced antimicrobial activity .
Spectroscopic Signatures
  • IR Spectroscopy: Phenolic ν(OH) bands in 6-ethoxyphenol derivatives appear near 3048 cm⁻¹ , while azetidine NH stretches (if present) are typically observed at 3300–3500 cm⁻¹ .
  • ¹³C NMR : Azomethine carbons in Schiff bases resonate at δ 159–165 ppm , whereas azetidine carbons appear at δ 40–60 ppm .

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